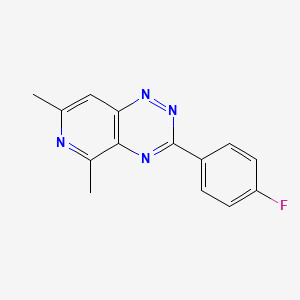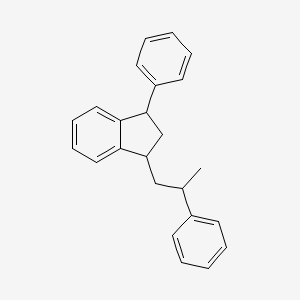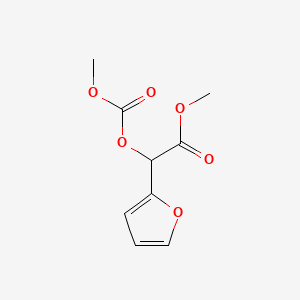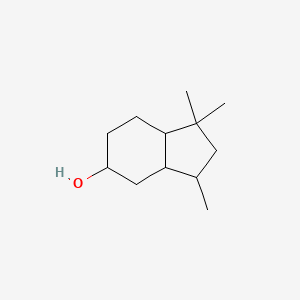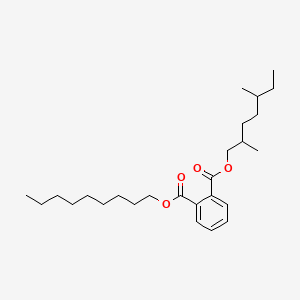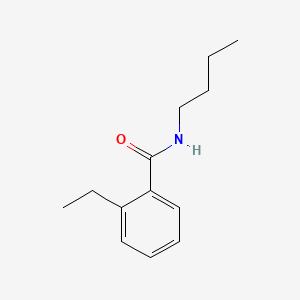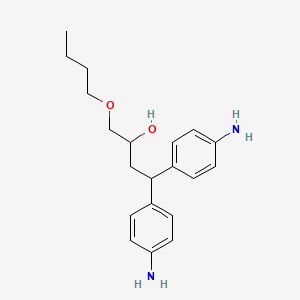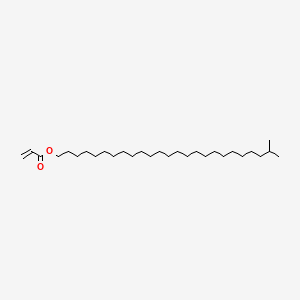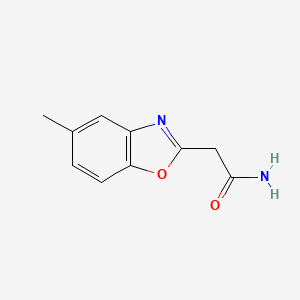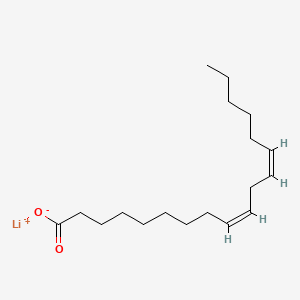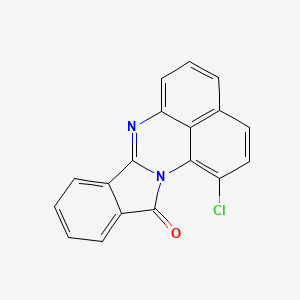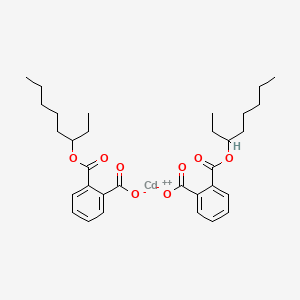![molecular formula C20H42O4 B12660517 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol CAS No. 84788-05-6](/img/structure/B12660517.png)
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol typically involves the reaction of a suitable epoxide with a long-chain alcohol under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and the subsequent nucleophilic attack by the alcohol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would yield an alcohol .
Scientific Research Applications
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its long alkyl chain.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol involves its interaction with specific molecular targets and pathways. The hydroxy group allows it to form hydrogen bonds with other molecules, while the long alkyl chain can interact with hydrophobic regions of biological membranes. These interactions can affect membrane fluidity and permeability, influencing various cellular processes .
Comparison with Similar Compounds
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol can be compared with other similar compounds such as:
3-[2-Hydroxy-3-(dodecyloxy)propoxy]propanol: This compound has a shorter alkyl chain, which may result in different physical and chemical properties.
3-[2-Hydroxy-3-(hexadecyloxy)propoxy]propanol: This compound has a longer alkyl chain, which may enhance its hydrophobic interactions and affect its solubility and reactivity.
The uniqueness of this compound lies in its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties, making it suitable for various applications .
Properties
CAS No. |
84788-05-6 |
|---|---|
Molecular Formula |
C20H42O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(3-hydroxypropoxy)-3-tetradecoxypropan-2-ol |
InChI |
InChI=1S/C20H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-18-20(22)19-24-17-14-15-21/h20-22H,2-19H2,1H3 |
InChI Key |
IDJQJUSXRGFMSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


